Trifolirhizin
Overview
Description
Trifolirhizin is a flavonoid isolated from Sophora flavescens. It has been shown to exert cytotoxicity on several cancer cell lines . It has many pharmacological activities, such as hepatoprotective, anti-inflammatory, anti-proliferation, and skin-whitening .
Synthesis Analysis
Trifolirhizin (>98% purity) was isolated from the roots of S. flavescens . In the flavonoid synthesis pathway, a total of 3, 3, 3, 4, and 4 transcripts were highly and positively correlated with the contents of trifolirhizin .Molecular Structure Analysis
Trifolirhizin has a molecular formula of C22H22O10 .Chemical Reactions Analysis
Trifolirhizin induces autophagy-dependent apoptosis in colon cancer via AMPK/mTOR signaling . It also affects hemolytic activity through indirect binding to Hla as confirmed by the neutralization assay and cellular thermal shift assay (CETSA) .Physical And Chemical Properties Analysis
Trifolirhizin has a melting point of 142-144°C, a boiling point of 658.7±55.0 °C (Predicted), and a density of 1.590 . It is soluble in acetone and sparingly soluble in methanol .Scientific Research Applications
Anti-Cancer Properties
Trifolirhizin has demonstrated notable anti-proliferative effects on various cancer cell lines. Studies have shown that trifolirhizin exerts cytotoxicity on MKN45 gastric cancer cells, leading to decreased proliferation in a time- and dose-dependent manner. The compound has been observed to activate the EGFR-MAPK signaling pathways, suggesting its therapeutic potential in human gastric cancer therapy (Lu et al., 2016). Additionally, trifolirhizin has shown inhibitory effects on the growth of A2780 ovarian and H23 lung cancer cells, hinting at its broader anticancer activities (Zhou et al., 2009).
Therapeutic Potential in Diabetic Nephropathy
Research on diabetic nephropathy (DN) models has revealed that trifolirhizin can alleviate renal injury. The compound was found to activate autophagy, inhibit apoptosis, and mitigate oxidative stress in renal tissues of diabetic mice. The modulation of the PI3K/AKT/mTOR pathway by trifolirhizin was identified as a crucial mechanism in relieving renal injury, presenting it as a promising drug candidate for DN treatment (Xin et al., 2022).
Role in Inflammatory Diseases
Trifolirhizin has shown potential in managing inflammatory diseases. It has been found to regulate the balance of Th17/Treg cells and mitigate inflammation in ulcerative colitis (UC) models. The compound inhibits the activation of the NLRP3 inflammasome by modulating the AMPK-TXNIP pathway, effectively improving symptoms and pathological damage in UC mice. These findings underscore the anti-inflammatory and immunomodulatory properties of trifolirhizin, positioning it as a candidate for treating chronic autoimmune diseases like UC (Zhang, Wang, & Ji, 2022).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2/t12-,17+,18+,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSYCWGXBYZLLE-QEEQPWONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987516 | |
Record name | Trifolirhizin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifolirhizin | |
CAS RN |
6807-83-6 | |
Record name | Trifolirhizin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6807-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sophojaponicin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifolirhizin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6807-83-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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